![molecular formula C13H18N2O B5723070 2-cyclohexyl-N-2-pyridinylacetamide](/img/structure/B5723070.png)
2-cyclohexyl-N-2-pyridinylacetamide
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Overview
Description
2-cyclohexyl-N-2-pyridinylacetamide (CPA) is a chemical compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of N-acylpyridine derivatives and has been shown to possess significant pharmacological activity.
Scientific Research Applications
- Researchers have explored the antitumor potential of this compound. Its structural features make it an interesting candidate for inhibiting tumor growth. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy against specific cancer types .
- In the context of liver fibrosis, 2-cyclohexyl-N-(pyridin-2-yl)acetamide has been investigated for its effects on hepatic stellate cells (HSCs). These cells play a crucial role in liver fibrosis progression. Understanding how this compound influences HSC behavior could lead to novel therapeutic strategies .
- The compound’s pyridine moiety makes it amenable to Cu-catalyzed reactions. Researchers have explored its use in oxidative amidation reactions, which can lead to diverse N-(pyridin-2-yl)amides. These reactions offer synthetic versatility and potential applications in drug discovery .
- The pyrrolidine-2-one scaffold, present in this compound, has been recurrently used in antitumor agents. By synthesizing derivatives from 2-(2-oxopyrrolidin-1-yl)acetamide, researchers aim to enhance the scaffold’s bioactivity. These efforts contribute to drug discovery and development .
- The compound contains an imidazole moiety, which is a five-membered heterocyclic ring. Imidazoles exhibit diverse biological activities. Researchers may investigate its interactions with enzymes, receptors, or other biomolecules .
- Given its unique structure, 2-cyclohexyl-N-(pyridin-2-yl)acetamide could serve as a chemical probe in biological studies. Researchers might use it to explore protein-ligand interactions, cellular pathways, or target identification .
Antitumor Activity
Hepatic Stellate Cell Modulation
Cu-Catalyzed Reactions
Pyrrolidine Scaffold Enhancement
Imidazole Moiety Exploration
Chemical Biology Probes
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been noted for their significant biological and therapeutic value
Mode of Action
It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been synthesized and studied for their effects on various biochemical pathways
Result of Action
Compounds with similar structures have been noted for their varied medicinal applications
Action Environment
It’s known that the synthesis of similar compounds can be influenced by different reaction conditions .
properties
IUPAC Name |
2-cyclohexyl-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(10-11-6-2-1-3-7-11)15-12-8-4-5-9-14-12/h4-5,8-9,11H,1-3,6-7,10H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVYWOOOWWVYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(pyridin-2-yl)acetamide |
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